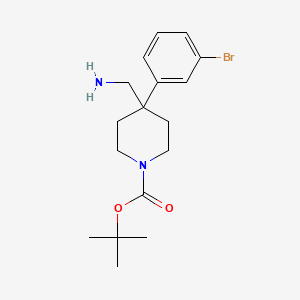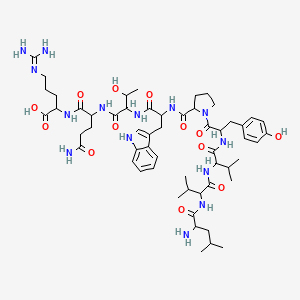
Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Aminomethylation: The aminomethyl group is added through a reaction with formaldehyde and a suitable amine.
Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce any imines formed during oxidation.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an amide, while substitution could produce a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 4-phenylpiperidine and 4-(aminomethyl)piperidine share structural similarities.
Bromophenyl Compounds: 3-bromophenyl derivatives, such as 3-bromophenylamine, are chemically related.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H25BrN2O2 |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-4-(3-bromophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 |
Clé InChI |
GJKMILUWPPUVGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12119783.png)

![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)


![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)

